Methyl 2-(3-aminopyridin-2-yl)acetate
Description
Methyl 2-(3-aminopyridin-2-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with an amino group at the 3-position and an acetylated methyl ester at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif—a pyridine core with electron-donating (amino) and electron-withdrawing (ester) groups—confers unique reactivity and physicochemical properties, making it a subject of interest in medicinal and materials chemistry .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-(3-aminopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5,9H2,1H3 |
InChI Key |
FBHFMBUCWVINTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(3-aminopyridin-2-yl)acetate
- Structure : Ethyl ester analog with a C9H12N2O2 formula (MW: 180.2).
- Key Differences :
- Applications : Used in research settings with specific storage guidelines (stable at room temperature, sensitive to light) .
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Formula | C8H10N2O2 | C9H12N2O2 |
| Molecular Weight | 166.17 | 180.2 |
| Solubility | Higher in polar solvents | Lower in polar solvents |
| Storage Stability | Similar | Similar |
Pyridine Derivatives with Varied Substituents
Methyl 2-[(3-cyanopyridin-2-yl)(methyl)amino]acetate
- Structure: Features a cyano group at the 3-position and a methylamino group.
- Key Differences: The cyano group enhances electrophilicity, enabling nucleophilic addition reactions absent in the amino-substituted compound. Reduced basicity due to the electron-withdrawing cyano group .
Ethyl 2-(6-aminopyridin-2-yl)acetate
- Structure: Amino group at the 6-position instead of the 3-position.
- Key Differences :
| Compound | Substituent Position | Notable Reactivity |
|---|---|---|
| Methyl 2-(3-aminopyridin-2-yl)acetate | 3-amino | Base-catalyzed hydrolysis |
| Ethyl 2-(6-aminopyridin-2-yl)acetate | 6-amino | Enhanced metal chelation |
Boronate and Heterocyclic Analogs
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
- Structure : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling.
- Key Differences :
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
- Structure : Fused isothiazolo-pyridine system with keto and methyl groups.
Imidazole-Based Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate)
- Structure : Replaces pyridine with an imidazole ring.
- Key Differences :
Solubility and Stability
- Methyl esters generally exhibit higher solubility in polar solvents (e.g., methanol, DMSO) than ethyl esters due to shorter alkyl chains .
- Amino-substituted pyridines are prone to oxidation, requiring inert storage conditions, whereas cyano or boronate analogs are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

